4-Hexen-1-yne, (4E)- 4-Hexen-1-yne, (4E)-
Brand Name: Vulcanchem
CAS No.: 31516-63-9
VCID: VC18969162
InChI: InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3
SMILES:
Molecular Formula: C6H8
Molecular Weight: 80.13 g/mol

4-Hexen-1-yne, (4E)-

CAS No.: 31516-63-9

Cat. No.: VC18969162

Molecular Formula: C6H8

Molecular Weight: 80.13 g/mol

* For research use only. Not for human or veterinary use.

4-Hexen-1-yne, (4E)- - 31516-63-9

Specification

CAS No. 31516-63-9
Molecular Formula C6H8
Molecular Weight 80.13 g/mol
IUPAC Name hex-4-en-1-yne
Standard InChI InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3
Standard InChI Key JLXNEPDKUYQIPV-UHFFFAOYSA-N
Canonical SMILES CC=CCC#C

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and IUPAC Nomenclature

4-Hexen-1-yne, (4E)-, is systematically named (E)-hex-4-en-1-yne under IUPAC guidelines . The "E" designation specifies the trans configuration of the double bond, where substituents of higher priority (according to Cahn-Ingold-Prelog rules) lie on opposite sides. The molecular formula C6H8\text{C}_6\text{H}_8 reflects a degree of unsaturation of three, accounting for one triple bond and one double bond.

Table 1: Key Identifiers of 4-Hexen-1-yne, (4E)-

PropertyValueSource
CAS Registry Number14092-20-7
Molecular Weight80.13 g/mol
SMILES Notation\text{C/C=C/CC#C}
InChIKeyJLXNEPDKUYQIPV-GQCTYLIASA-N

Geometric and Electronic Structure

The molecule’s backbone consists of six carbon atoms with a triple bond between C1 and C2 and a double bond between C4 and C5. The trans configuration minimizes steric hindrance between substituents on C4 and C5. Spectroscopic data, including 1H^1\text{H} NMR and IR, would reveal characteristic signals for the alkyne (≈2100 cm1^{-1}) and trans-alkene (≈970 cm1^{-1}).

Synthesis and Manufacturing

Industrial Synthesis Routes

Two primary methods dominate the synthesis of 4-Hexen-1-yne, (4E)-:

Dehydrohalogenation of Haloalkenes

Treatment of 1,4-dihalohex-4-ene with a strong base (e.g., KOH) induces sequential elimination of HX, forming the alkyne and alkene groups. This method achieves yields of 60–75% under optimized conditions:

C6H10X2+2BaseC6H8+2HX+2Base+X\text{C}_6\text{H}_{10}\text{X}_2 + 2 \text{Base} \rightarrow \text{C}_6\text{H}_8 + 2 \text{HX} + 2 \text{Base}^+\text{X}^-

Alkyne Alkylation

Coupling propargyl bromide with trans-2-pentenyl Grignard reagents in anhydrous THF forms the carbon skeleton. This approach benefits from precise stereocontrol, yielding >80% of the (E)-isomer.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key AdvantageLimitation
Dehydrohalogenation60–75Cost-effectiveModerate stereoselectivity
Alkyne Alkylation>80High stereocontrolRequires anhydrous conditions

Purification and Scalability

Distillation under reduced pressure (40–50°C at 10 mmHg) separates the product from oligomeric byproducts. Industrial-scale production employs continuous-flow reactors to enhance efficiency and safety.

Chemical Reactivity and Functionalization

Hydrogenation and Reduction

Catalytic hydrogenation (H2_2, Pd/C) selectively reduces the triple bond to a single bond, yielding (E)-4-hexene:

C6H8+H2C6H10\text{C}_6\text{H}_8 + \text{H}_2 \rightarrow \text{C}_6\text{H}_{10}

Full saturation requires higher pressures (3 atm) and temperatures (80°C), producing n-hexane.

Cycloaddition Reactions

The alkyne participates in [2+2] cycloadditions with electron-deficient alkenes under UV light, forming bicyclic compounds. For example, reaction with tetracyanoethylene yields a strained cyclobutane derivative:

C6H8+C6N4hνC12H8N4\text{C}_6\text{H}_8 + \text{C}_6\text{N}_4 \xrightarrow{h\nu} \text{C}_{12}\text{H}_8\text{N}_4

Acid-Catalyzed Hydration

Hydration with HgSO4_4/H2_2SO4_4 converts the alkyne to an enol, which tautomerizes to 4-hexen-1-one :

C6H8+H2OC6H10O\text{C}_6\text{H}_8 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_{10}\text{O}

Applications in Industry and Research

Organic Synthesis Intermediate

4-Hexen-1-yne, (4E)-, serves as a precursor to pharmaceuticals (e.g., prostaglandin analogs) and agrochemicals. Its conjugated system enables Diels-Alder reactions to construct six-membered rings prevalent in natural products.

Material Science

Incorporation into polymers via radical polymerization enhances thermal stability. Copolymers with styrene exhibit glass transition temperatures (TgT_g) up to 120°C, suitable for high-performance plastics.

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